N4-(3-fluorophenyl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine
Description
N4-(3-Fluorophenyl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine is a pyrimidine derivative characterized by a triamine backbone with distinct substituents at the N2, N4, and C5 positions. At N2, an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) group introduces a non-aromatic oxygen-containing heterocycle, which may enhance solubility and modulate steric effects.
Synthesis of this compound likely involves nitration of a pyrimidine precursor (e.g., 2,4,6-triaminopyrimidine) followed by sequential substitutions at N2 and N4 positions using coupling reactions, as seen in analogous pyrimidine syntheses . The oxolan-2-ylmethyl group may be introduced via alkylation or nucleophilic substitution, while the 3-fluorophenyl substituent could be added via Buchwald-Hartwig amination or similar methods .
Properties
IUPAC Name |
4-N-(3-fluorophenyl)-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN6O3/c16-9-3-1-4-10(7-9)19-14-12(22(23)24)13(17)20-15(21-14)18-8-11-5-2-6-25-11/h1,3-4,7,11H,2,5-6,8H2,(H4,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIAACZCCBHZPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=C(C(=N2)NC3=CC(=CC=C3)F)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663628 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-fluorophenyl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the pyrimidine ring.
Substitution: Substitution of the hydrogen atoms with fluorophenyl and oxolan-2-ylmethyl groups.
Amidation: Formation of the triamine structure through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N4-(3-fluorophenyl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or agricultural chemicals.
Mechanism of Action
The mechanism of action of N4-(3-fluorophenyl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine would depend on its specific interactions with biological targets. This could involve:
Molecular Targets: Binding to enzymes or receptors.
Pathways: Modulation of biochemical pathways involved in disease processes.
Comparison with Similar Compounds
N2-(3-Fluorophenyl)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine
- Core Differences : Substituents at N2 and N4 are swapped compared to the target compound.
- N2-3-Fluorophenyl: Similar meta-fluorine substitution but positioned at N2 instead of N4, altering electronic distribution across the pyrimidine core.
N4-(3-Chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine
- N2-Methyl : A smaller substituent reduces steric hindrance but offers fewer opportunities for hydrogen bonding compared to the oxolane group.
Heterocyclic Substituent Comparisons
N2-(3-Dimethylaminopropyl)-N4-(2-fluorophenyl)-5-nitro-pyrimidine-2,4,6-triamine
- N2-Dimethylaminopropyl: A flexible, basic side chain may improve aqueous solubility and enable cationic interactions with biological targets.
N-(Oxolan-2-ylmethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine
- Oxolan-2-ylmethyl Shared Feature : The oxolane group is retained, suggesting its utility in balancing hydrophobicity and polarity. However, the fused pyrrolopyrimidine core alters conformational flexibility compared to the simple pyrimidine backbone.
Aromatic vs. Aliphatic Substituents
N4-(4-Methoxyphenyl)-N2-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine
- N4-4-Methoxyphenyl : The electron-donating methoxy group increases electron density on the pyrimidine ring, contrasting with the electron-withdrawing nitro group at C5. This may reduce electrophilic reactivity.
- N2-3-Fluorophenyl : Similar to the target compound’s N4 substituent but at N2, demonstrating positional versatility in modulating activity.
N4-(4-Chlorophenyl)-N2-[3-(diethylamino)propyl]pyrimidine-2,4,6-triamine (RDS 3422)
- Biological Activity: Exhibits EC50 values of 4–8 µM, highlighting the impact of N4-chlorophenyl and N2-diethylaminopropyl groups on potency. The diethylamino group’s basicity may enhance target engagement through ionic interactions.
Role of the C5 Nitro Group
The nitro group at C5 is a common feature in pyrimidine derivatives, contributing to:
- Electronic Effects : Strong electron-withdrawing nature polarizes the pyrimidine ring, enhancing reactivity in substitution reactions.
- Biological Interactions : Nitro groups in analogues like vericiguat intermediates participate in hydrogen bonding or redox interactions, though specific data for the target compound are lacking .
Data Tables
Table 1: Substituent and Physicochemical Comparisons
Biological Activity
N4-(3-fluorophenyl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine is a pyrimidine derivative that has garnered attention for its potential therapeutic applications. This compound's unique structural features may confer specific biological activities, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 358.4 g/mol. The compound features a pyrimidine core substituted with a 3-fluorophenyl group and an oxolan-2-ylmethyl moiety, which may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | JKEWGBJXQXXVLM-UHFFFAOYSA-N |
Research indicates that compounds within the pyrimidine class can exhibit various mechanisms of action, including inhibition of key enzymes involved in nucleic acid metabolism. Specifically, this compound may act as a dihydrofolate reductase (DHFR) inhibitor, similar to other pyrimidine derivatives that have been shown to interfere with DNA synthesis and cellular proliferation.
Anticancer Activity
In vitro studies have demonstrated that related pyrimidine compounds exhibit antiproliferative effects against several cancer cell lines. For instance, compounds structurally similar to N4-(3-fluorophenyl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine have shown significant activity against HeLa and other tumor cells at concentrations lower than 10 µM . The presence of the nitro group in the structure may enhance its reactivity towards biological targets.
Antimicrobial Activity
The compound's potential antimicrobial activity has also been investigated. Some derivatives have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL . This suggests that modifications in the structure can lead to varying degrees of biological activity against resistant strains.
Case Studies
- Antitubercular Efficacy : A study evaluated the antitubercular properties of various pyrimidine derivatives, including those related to our compound. The most potent derivative exhibited an MIC of 4 μg/mL against M. tuberculosis H37Rv and showed comparable efficacy against rifampicin-resistant strains .
- Anticancer Screening : A series of pyrimidine derivatives were tested against multiple cancer cell lines using the MTT assay, revealing that certain substitutions led to enhanced cytotoxicity. Notably, compounds with halogen substitutions demonstrated increased antiproliferative effects due to their ability to induce DNA damage through alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
